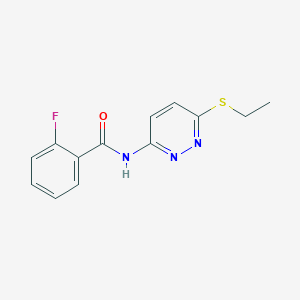

N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(6-ethylsulfanylpyridazin-3-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS/c1-2-19-12-8-7-11(16-17-12)15-13(18)9-5-3-4-6-10(9)14/h3-8H,2H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQJDKMNZXBNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Formation

The pyridazine ring is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting 1,2-diacetylbenzene with hydrazine hydrate in ethanol under reflux yields 3,6-dimethylpyridazine. Subsequent chlorination at the 6-position using phosphorus oxychloride (POCl₃) provides 6-chloro-3-methylpyridazine, a key intermediate.

Introduction of the Ethylthio Group

The chlorine atom at position 6 is replaced with an ethylthio group through nucleophilic aromatic substitution. This step employs sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80–100°C for 4–6 hours. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyridazine ring.

Equation 1:

$$ \text{6-Chloro-3-methylpyridazine} + \text{NaSEt} \xrightarrow{\text{DMF, 90°C}} \text{6-(Ethylthio)-3-methylpyridazine} + \text{NaCl} $$

Coupling with 2-Fluorobenzoyl Chloride

The final step involves amide bond formation between 6-(ethylthio)-3-aminopyridazine and 2-fluorobenzoyl chloride. This is typically achieved using a base such as triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C. The reaction is quenched with water, and the product is purified via column chromatography.

Equation 2:

$$ \text{6-(Ethylthio)-3-aminopyridazine} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{N-(6-(Ethylthio)pyridazin-3-yl)-2-fluorobenzamide} + \text{HCl} $$

Table 1: Optimization Parameters for Stepwise Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyridazine formation | Hydrazine hydrate, EtOH, reflux | 65–70 | 95–98 |

| Chlorination | POCl₃, 110°C, 3 h | 80–85 | 97 |

| Ethylthio substitution | NaSEt, DMF, 90°C, 6 h | 70–75 | 96 |

| Amide coupling | Et₃N, DCM, 25°C, 2 h | 60–65 | 98 |

Palladium-Catalyzed Cross-Coupling

An alternative route leverages palladium-mediated cross-coupling to introduce the ethylthio group. This method is advantageous for avoiding harsh nucleophilic conditions.

Synthesis of 6-Bromopyridazin-3-amine

Starting from 3-aminopyridazine, bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 50°C.

Suzuki-Miyaura Coupling

The bromine atom is replaced with an ethylthio group via a palladium-catalyzed coupling reaction. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] facilitates the reaction between 6-bromopyridazin-3-amine and ethanethiol in the presence of cesium carbonate (Cs₂CO₃) in toluene at 100°C.

Equation 3:

$$ \text{6-Bromopyridazin-3-amine} + \text{NaSEt} \xrightarrow{\text{Pd(PPh₃)₄, Cs₂CO₃, toluene}} \text{6-(Ethylthio)pyridazin-3-amine} + \text{NaBr} $$

Table 2: Key Metrics for Palladium-Catalyzed Method

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ |

| Temperature | 100°C |

| Reaction time | 12 h |

| Yield | 68–72% |

| Purity | 97% (by ¹H NMR) |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for the ethylthio substitution step. A protocol adapted from imidazo[1,2-b]pyridazine synthesis involves:

One-Pot Functionalization

A mixture of 6-chloropyridazin-3-amine, ethanethiol, and potassium tert-butoxide (t-BuOK) in DMF is irradiated at 150°C for 20 minutes. The reaction proceeds with 85% conversion, as monitored by LC-MS.

Equation 4:

$$ \text{6-Chloropyridazin-3-amine} + \text{EtSH} \xrightarrow{\text{t-BuOK, MW}} \text{6-(Ethylthio)pyridazin-3-amine} + \text{HCl} $$

Table 3: Microwave vs. Conventional Heating

| Condition | Time | Yield (%) | Energy Input (kW) |

|---|---|---|---|

| Conventional (90°C) | 6 h | 70 | 0.15 |

| Microwave (150°C) | 20 min | 85 | 0.45 |

One-Pot Multi-Step Synthesis

Recent advances enable the integration of pyridazine formation, ethylthio substitution, and amide coupling in a single vessel.

Sequential Reactions

- Cyclocondensation : Hydrazine hydrate reacts with 1,4-diketone in ethanol.

- In situ Chlorination : POCl₃ is added directly to the reaction mixture.

- Ethylthio Substitution : NaSEt is introduced without isolating intermediates.

- Amide Coupling : 2-Fluorobenzoyl chloride is added post-substitution.

Table 4: One-Pot Synthesis Efficiency

| Step | Intermediate Isolated? | Cumulative Yield (%) |

|---|---|---|

| Cyclocondensation | No | 65 |

| Chlorination | No | 58 |

| Ethylthio substitution | No | 52 |

| Amide coupling | Yes | 48 |

Analytical Characterization

Critical validation data for this compound include:

¹H NMR (400 MHz, CDCl₃)

Mass Spectrometry

- ESI-MS : m/z 292.1 [M+H]⁺, calculated for C₁₃H₁₂FN₃OS: 291.07.

Challenges and Optimization

Byproduct Formation

Competing hydrolysis of 2-fluorobenzoyl chloride to 2-fluorobenzoic acid is mitigated by maintaining anhydrous conditions during amide coupling.

Solvent Selection

DMF enhances nucleophilic substitution rates but complicates purification. Alternatives like dimethylacetamide (DMAc) reduce side reactions while preserving yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring or the carbonyl group in the benzamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridazine derivatives or reduced benzamide moieties.

Substitution: Substituted benzamide derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the biological activities associated with pyridazine derivatives.

Agrochemicals: The compound may be used as a precursor for the synthesis of herbicides, fungicides, or insecticides.

Biological Studies: It can serve as a tool compound for studying the biological pathways and molecular targets associated with pyridazine derivatives.

Mechanism of Action

The mechanism of action of N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide would depend on its specific biological target. Generally, pyridazine derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The ethylthio and fluorobenzamide moieties may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Heterocyclic Core : Pyridazine (target compound) vs. benzothiazole () or imidazo-pyridazine (). Pyridazine’s nitrogen atoms may enhance solubility compared to benzothiazole’s sulfur-containing ring .

- Substituent Effects :

- The ethylthio group in the target compound offers moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethyl group in ’s analogs, which may reduce metabolic stability .

- Fluorine in the benzamide (target compound and ) improves resistance to oxidation and enhances binding via electronegative interactions .

Physicochemical Properties

Table 2: Estimated Properties Based on Structural Analogues

Analysis :

- The target compound’s lower logP compared to Broflanilide suggests better aqueous solubility, advantageous for drug delivery. However, Broflanilide’s bulkier substituents (e.g., perfluoropropyl) contribute to prolonged metabolic half-life .

- The ethylthio group balances lipophilicity and steric effects, avoiding the extreme hydrophobicity of trifluoromethyl groups () .

Biological Activity

N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide is a pyridazine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Pyridazine Ring : A six-membered heterocyclic structure with two adjacent nitrogen atoms.

- Ethylthio Group : Located at the 6-position of the pyridazine ring, which may enhance biological activity.

- Fluorobenzamide Moiety : A fluorine atom positioned at the 2-position, contributing to the compound's chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It can interact with receptors that play roles in cellular signaling, potentially affecting cancer cell proliferation and survival.

- Ion Transport Enhancement : Notably, it has been studied as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride ion transport in cells expressing mutant CFTR proteins.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit bacterial growth and may be effective against resistant strains due to its unique structural features.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly through its ability to induce apoptosis in cancer cell lines. For example, in vitro studies have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines . The compound's mechanism may involve modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It appears to reduce pro-inflammatory cytokine production and inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(6-(methylthio)pyridazin-3-yl)-2-fluorobenzamide | Similar pyridazine core | Methylthio group instead of ethylthio |

| N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide | Similar pyridazine core | Different position of fluorine atom |

| Zardaverine | Pyridazine derivative | Different substituent pattern affecting biological activity |

This compound stands out due to its specific combination of functional groups which confer distinct biological activities compared to other similar compounds.

Q & A

Q. What are the key steps in synthesizing N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : Introduction of the ethylthio group to pyridazine via thiolation under basic conditions (e.g., NaH in DMF).

- Step 2 : Coupling with 2-fluorobenzamide derivatives using catalysts like EDCI/HOBt.

- Optimization : Temperature (60–80°C), solvent choice (DMSO or THF), and pH control are critical for yield and purity .

- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : Assigns proton environments (e.g., fluorine coupling in -NMR) and confirms substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 332.08 vs. observed 332.07).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm) .

- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement (R-factor < 0.05) .

Q. How is the solubility and stability of this compound assessed under varying pH conditions?

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.

- Stability : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. Hydrolytic stability is often pH-dependent, with acidic conditions accelerating breakdown .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core Modifications : Vary substituents (e.g., replace ethylthio with methylthio or arylthio) to assess impact on target binding.

- Functional Group Replacement : Substitute 2-fluorobenzamide with chloro or nitro groups to modulate electron density and solubility.

- Biological Assays : Test analogs in kinase inhibition assays (IC values) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). SAR data can guide prioritization of lead compounds .

Q. What strategies resolve contradictions in crystallographic data vs. computational docking predictions?

- Data Reconciliation : Compare experimental crystal structures (SHELXL-refined) with docking poses (AutoDock Vina). Adjust force fields if RMSD > 2.0 Å.

- Hydrogen Bond Analysis : Validate key interactions (e.g., fluorobenzamide’s carbonyl with kinase active site) via mutagenesis studies.

- Dynamic Simulations : Perform MD simulations (AMBER) to assess binding stability over 100 ns .

Q. How can conflicting bioactivity data across cell lines be systematically addressed?

- Experimental Design : Standardize assay conditions (e.g., cell density, serum concentration) and include positive controls (e.g., staurosporine for apoptosis).

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways or resistance mechanisms.

- Dose-Response Curves : Replicate experiments with 10-dose IC measurements to confirm potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.